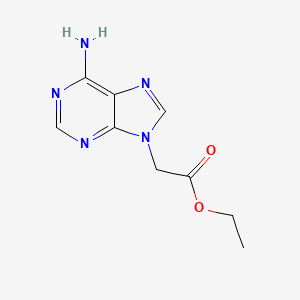

Ethyl adenine-9-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-aminopurin-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-2-16-6(15)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOVDURKZQNFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350870 | |

| Record name | ETHYL ADENINE-9-ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25477-96-7 | |

| Record name | ETHYL ADENINE-9-ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl Adenine-9-Acetate

Abstract

Ethyl adenine-9-acetate is a pivotal intermediate in the synthesis of a wide array of modified adenine derivatives, which are instrumental in pharmaceutical and biochemical research.[1] Its unique structure, featuring an ethyl ester group at the 9-position of the adenine core, facilitates selective chemical modifications, rendering it a valuable building block in the development of antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We delve into the mechanistic rationale behind the synthetic protocol, offer a step-by-step experimental procedure, and present a thorough analysis of the characterization data to ensure the structural integrity and purity of the final compound.

Introduction: The Significance of N9-Substituted Adenine Analogs

Adenine, a fundamental component of nucleic acids, also serves as a privileged scaffold in medicinal chemistry.[2] Its derivatives are integral to numerous biological molecules, including ATP, NAD, and SAM, which are central to cellular energy metabolism and enzymatic processes.[2] Consequently, chemical modification of the adenine ring system has been a fruitful strategy for the development of therapeutic agents targeting pathways deregulated in various diseases.[2]

The N9-alkylation of purines is a particularly important transformation, leading to the creation of acyclic nucleoside analogs.[3] Many of these analogs have demonstrated potent biological activities, including anti-HIV and anti-cancer properties.[4] this compound, a key N9-substituted derivative, is a versatile precursor for the synthesis of these biologically active molecules.[1][5] The presence of the ethyl acetate moiety allows for further chemical manipulation, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.[1] The development of new substituted N9-adenine derivatives continues to be an active area of research, with a focus on their potential as activators of key cellular enzymes like AMPK for the treatment of metabolic disorders and other diseases.[6][7]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the N-alkylation of adenine with an appropriate ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate.[8] The regioselectivity of this alkylation is a critical consideration, as adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).[9] While mixtures of isomers can be formed, the N9-alkylation is generally the thermodynamically favored and predominant pathway, especially in polar aprotic solvents.[9][10]

The Rationale Behind Experimental Choices

The selection of reagents and reaction conditions is paramount for achieving a high yield and regioselectivity of the desired N9-substituted product.

-

Choice of Base: A suitable base is required to deprotonate adenine, forming the more nucleophilic adeninate anion. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[8][11] Sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a highly effective combination for this purpose.[8]

-

Choice of Solvent: Polar aprotic solvents such as DMF or acetonitrile (CH₃CN) are preferred as they can solvate the cation of the base while leaving the adeninate anion relatively free to act as a nucleophile.[10][12]

-

Choice of Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate are commonly employed as the electrophile.[8] The bromo-derivative is generally more reactive than the chloro-derivative.

-

Reaction Temperature: The reaction is typically conducted at room temperature or with gentle heating to promote the reaction without leading to significant side product formation.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart depicting the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

-

Preparation: To a solution of adenine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Stir the resulting suspension at room temperature for 1 hour.

-

Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Final Product: The purified fractions are combined and concentrated to yield this compound as a solid.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₁N₅O₂ | [1][5][13][14] |

| Molecular Weight | 221.22 g/mol | [1][13][14] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 224-228 °C | [1] |

| Boiling Point | 443.1 °C | [1][14] |

| Solubility | Moderately soluble in polar solvents | [5] |

| CAS Number | 25477-96-7 | [1][5][14] |

Spectroscopic Data Analysis

Spectroscopic techniques provide detailed structural information, confirming the successful synthesis of the target molecule.

3.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The characteristic signals include those for the ethyl group (a triplet and a quartet), the methylene group attached to the N9 position (a singlet), and the protons on the adenine ring.

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the purine ring system.

While specific chemical shifts can vary slightly depending on the solvent and instrument, representative data is crucial for comparison.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for:

-

N-H stretching: Associated with the amino group of adenine.

-

C=O stretching: A strong absorption band characteristic of the ester carbonyl group.

-

C-O stretching: Corresponding to the ester linkage.

-

Aromatic C=C and C=N stretching: From the adenine ring system.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (221.22 g/mol ).

Data Presentation: A Summary of Characterization Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for ethyl protons (triplet and quartet), methylene protons (singlet), and adenine ring protons. |

| ¹³C NMR | Signals for ester carbonyl carbon, ethyl carbons, methylene carbon, and purine ring carbons. |

| FTIR (cm⁻¹) | N-H stretches, C=O stretch (ester), C-O stretch, aromatic C=C and C=N stretches. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~221. |

Conclusion: A Versatile Intermediate for Drug Discovery

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocol, grounded in a clear understanding of the underlying reaction mechanism, offers a reliable method for the preparation of this important synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in the design and synthesis of new generations of antiviral, anticancer, and other medicinal agents cannot be overstated.

References

- N-9 Alkylation of purines via light-promoted and metal-free radical relay. (n.d.). Chinese Chemical Letters.

- This compound. (n.d.). MySkinRecipes.

- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(24), 9183–9190.

- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 71(24), 9183–9190.

- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Regioselective alkylation reaction of purines under microwave Irradiation. (2022). ResearchGate.

- This compound. (n.d.). PubChem.

- Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate.

- Acetylation of adenine with ethyl chloroformate. (n.d.). ResearchGate.

- This compound (CAS 25477-96-7). (n.d.). American Elements.

- New substituted n9-adenine derivatives, pharmaceutical compositions containing same and use thereof. (2020). Google Patents.

- This compound (CAS 25477-96-7). (n.d.). Chemical-Suppliers.com.

- This compound (CAS No : 25477-96-7). (n.d.). Pharmaffiliates.

- NEW SUBSTITUTED N9-ADENINE DERIVATIVES, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND USE THEREOF. (2022). European Patent Office.

- Buyens, D. M. S. (n.d.). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar.

- Adenine, a key player in biology and medicinal chemistry. (2020). Comptes Rendus Chimie.

- Optimized synthesis and characterization of ethyl N-cycloamine acetates. (2022). 62° Congresso Brasileiro de Química.

- Synthetic Strategies to 9-Substituted 8-Oxoadenines. (2022). ResearchGate.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). (n.d.). Human Metabolome Database.

- Novel chemical synthesis method for adenine. (2013). Google Patents.

- Tong, W. P., & Ludlum, D. B. (1981). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Cancer Research, 41(1), 380–384.

- Ethyl acetate. (n.d.). Wikipedia.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

- FTIR spectrum of ethyl acetate fraction. (n.d.). ResearchGate.

- NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... (n.d.). ResearchGate.

- Spectra of ethyl acetate. (n.d.). University of Bristol.

- EPA/NIH Mass Spectral Data Base. (1978). GovInfo.

- ETHYL ACETATE; EI-B; MS. (2008). MassBank.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. CAS 25477-96-7: this compound | CymitQuimica [cymitquimica.com]

- 6. WO2020002718A1 - New substituted n9-adenine derivatives, pharmaceutical compositions containing same and use thereof - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C9H11N5O2 | CID 688302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl Adenine-9-Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of ethyl adenine-9-acetate. As a key derivative of adenine, understanding its three-dimensional architecture is paramount for applications in medicinal chemistry and drug design, particularly in the development of antiviral and anticancer agents where it serves as a crucial intermediate.[1] This document synthesizes crystallographic data, spectroscopic methods, and computational modeling to offer a holistic view of this important molecule.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁N₅O₂, is a synthetic derivative of the purine nucleobase adenine.[2] The substitution at the N9 position with an ethyl acetate group significantly influences its solubility, reactivity, and, most importantly, its interaction with biological targets.[2] This modification makes it a valuable synthon for creating more complex adenine derivatives, including nucleoside analogs designed to interfere with viral replication or modulate cellular pathways.[1] A thorough understanding of its structural and conformational preferences is therefore a critical prerequisite for rational drug design and the development of novel therapeutics.

Molecular Structure in the Solid State: Insights from X-ray Crystallography

The definitive atomic arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. This powerful technique provides a static, high-resolution snapshot of the molecule's three-dimensional structure, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The crystal structure of this compound (COD ID: 2010010) reveals a planar purine ring system, a hallmark of adenine and its derivatives.[3] The ethyl acetate substituent at the N9 position adopts a specific orientation relative to the adenine core. This solid-state conformation is stabilized by a network of intermolecular hydrogen bonds and crystal packing forces.

Crystallographic Data Summary

| Parameter | Value | Reference |

| Formula | C₉H₁₁N₅O₂ | [3] |

| Molecular Weight | 221.22 g/mol | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | P b c a | [3] |

| Unit Cell Dimensions | a = 19.4943 Å, b = 12.2427 Å, c = 8.5428 Å | [3] |

| Melting Point | 224-228°C | MySkinRecipes[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is crucial for obtaining high-quality, interpretable data.

-

Crystallization: The foundational step is to grow single crystals of high quality. For this compound, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent system. The choice of solvent is critical as it influences the crystal packing and morphology. A solvent system where the compound has moderate solubility is ideal to promote slow, ordered crystal growth.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. The goal is to collect a complete dataset of diffraction intensities from all possible crystal orientations.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and scaled.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, high-resolution structure.[2][4][5][6][7]

Caption: Workflow for determining molecular structure via X-ray crystallography.

Conformational Analysis in Solution: Unveiling Dynamic Behavior

While X-ray crystallography provides a precise solid-state structure, the conformation of this compound in solution is dynamic and influenced by solvent interactions and rotational freedom around single bonds. Understanding this dynamic behavior is crucial for predicting its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are the primary tools for elucidating solution-state conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique for determining the spatial proximity of atoms within a molecule in solution.[8][9][10] The NOE is a through-space interaction, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.[8]

For this compound, a NOESY experiment can reveal the preferred orientation of the ethyl acetate side chain relative to the adenine ring. For example, NOE correlations between the methylene protons of the acetate group and the H8 or H2 protons of the adenine ring would indicate a specific spatial arrangement.

-

Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. The sample should be free of particulate matter.

-

Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer. The probe is tuned to the proton frequency, and the sample is shimmed to achieve high magnetic field homogeneity.

-

Parameter Optimization: Key parameters for a NOESY experiment include the mixing time (d8) and the relaxation delay (d1). For a small molecule like this compound, a mixing time of 0.5-1.0 seconds is a good starting point.[9] The relaxation delay should be at least 1.5 times the longest T₁ relaxation time of the protons of interest.

-

Data Acquisition: The 2D NOESY spectrum is acquired. The number of scans (nt) and increments (ni) are chosen to achieve an adequate signal-to-noise ratio and resolution in a reasonable amount of time.

-

Data Processing and Interpretation: The acquired data is Fourier transformed to generate the 2D spectrum. Cross-peaks are integrated, and their intensities are used to infer internuclear distances.[3][11][12]

Caption: A streamlined workflow for conformational analysis using 2D NOESY NMR.

Computational Molecular Modeling

Molecular dynamics (MD) simulations provide a powerful computational approach to explore the conformational landscape of a molecule over time.[13] By simulating the atomic motions based on a force field, MD can reveal the preferred conformations and the energetic barriers between them.

For this compound, an MD simulation can map the potential energy surface as a function of the torsion angles defining the orientation of the ethyl acetate side chain. This allows for the identification of low-energy, stable conformations and the transitions between them.

-

System Preparation: An initial 3D structure of this compound is required, which can be obtained from its crystal structure or built using molecular modeling software. The molecule is then parameterized according to a chosen force field (e.g., AMBER or GROMACS).[5][14][15][16][17]

-

Solvation: The molecule is placed in a periodic box of solvent molecules (e.g., water) to simulate solution conditions.[16]

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the solute.[16]

-

Production Run: The production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.

-

Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformations, calculate conformational free energies, and analyze the dynamics of the molecule.

Caption: The key stages involved in performing a molecular dynamics simulation.

Conclusion

The molecular structure and conformational preferences of this compound are key determinants of its chemical and biological properties. This guide has detailed the experimental and computational methodologies for a comprehensive structural analysis. X-ray crystallography provides an accurate solid-state structure, while NMR spectroscopy and molecular dynamics simulations offer invaluable insights into its dynamic behavior in solution. A synergistic approach, integrating these techniques, is essential for a complete understanding of this important molecule and for guiding the design of novel adenine-based therapeutics.

References

- 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Indiana University NMR Facility. [Link]

- 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Wisconsin-Madison, Chemistry Department. [Link]

- NOESY and ROESY. University of Missouri, Department of Chemistry. [Link]

- (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations. Journal of Organic Chemistry. [Link]

- How to interpret a NOESY NMR spectrum. YouTube. [Link]

- Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

- Ethyl adenine-9-acet

- 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

- NOESY: the experiment for when you just need to know more, particularly the 1H-1H sp

- Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Parmbsc1: Parameterization and Validation of a new State-of-the-art Force Field for DNA Simul

- Small molecule force field parametrization for atomistic Molecular Dynamics simul

- Conformational analysis of 9-substituted adenines in relation to their microsomal N1-oxid

- Molecular Dynamics Simulation Tutorial. University of Groningen. [Link]

- X-ray crystallography. Wikipedia. [Link]

- Ethyl adenine-9-acet

- Crystallography Data Analysis.

- A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. [Link]

- Platinum-modified adenines: unprecedented protonation behavior revealed by NMR spectroscopy and relativistic density-functional theory calcul

- Real-time crystallographic studies of the adenine riboswitch using an X-ray free electron laser. PMC. [Link]

- GROMACS Tutorials. GROMACS. [Link]

- X-ray Crystallography. Wiley Analytical Science. [Link]

- Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase. NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]

- 6. Real-time crystallographic studies of the adenine riboswitch using an X-ray free electron laser - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 15. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 16. labxing.com [labxing.com]

- 17. GROMACS Tutorials [mdtutorials.com]

An Investigative Framework for the Biological Activity of Ethyl Adenine-9-Acetate

An In-depth Technical Guide

Abstract

Ethyl adenine-9-acetate (CAS 25477-96-7) is a purine derivative primarily recognized for its role as a protected nucleoside analog and an intermediate in organic synthesis.[1][2] While direct, comprehensive studies on its intrinsic biological activities are not widely reported in peer-reviewed literature, its chemical architecture, specifically the substitution at the N9 position of the adenine core, provides a strong basis for formulating hypotheses regarding its potential pharmacological effects. This guide moves beyond a simple recitation of known facts to establish a scientifically-grounded investigative framework. By analyzing structurally related compounds, we posit two primary hypotheses for the biological activity of this compound: 1) potential antagonism of adenosine receptors, and 2) possible inhibition of ribosomal protein synthesis. This document provides the theoretical basis for these hypotheses, details the experimental protocols required for their validation, and offers insights into the structure-activity relationships that govern the function of N9-substituted adenine derivatives.

Introduction and Chemical Profile

Adenine, a fundamental component of nucleic acids and adenosine triphosphate (ATP), serves as a scaffold for a vast array of biologically active molecules.[3][4] The biological function of adenine derivatives is critically dependent on the nature and position of chemical substitutions on the purine ring. This compound is characterized by an ethyl acetate moiety attached to the N9 position, a site typically occupied by a ribose sugar in nucleosides.[5] This structural modification prevents its incorporation into nucleic acids but opens avenues for other molecular interactions.

Its primary documented application is in the synthesis of more complex molecules, including potential antiviral and anticancer agents, where it serves as a stable and reactive building block.[1] However, the inherent structure of the molecule itself warrants investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for reference in experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₅O₂ | [5] |

| Molecular Weight | 221.22 g/mol | [5] |

| CAS Number | 25477-96-7 | [2] |

| Melting Point | 224-228°C | [1] |

| IUPAC Name | ethyl 2-(6-aminopurin-9-yl)acetate | [5] |

Deconstructing the Structure-Activity Relationship: The Critical N9-Substitution

In the field of adenine derivatives, the position of substitution dictates the class of biological activity. The most extensively studied derivatives are N6-substituted adenines, which function as potent plant hormones known as cytokinins.[6][7] These molecules regulate cell division and plant growth by binding to specific histidine kinase receptors.[6]

Crucially, research has demonstrated that substitutions at the N9 position, as seen in this compound, generally lead to a suppression of cytokinin activity.[8] This is because the N9 position is the canonical attachment point for the ribose moiety, and alterations here disrupt the necessary conformation for binding to cytokinin receptors. Therefore, it is highly improbable that this compound exhibits cytokinin-like effects. This directs our investigation away from plant biology and towards mammalian systems where N9-substituted adenines have shown distinct activities.

Hypothesis I: Antagonism of Adenosine Receptors

A compelling hypothesis for the activity of this compound is its potential role as an antagonist of adenosine receptors. This is based on the established pharmacology of the closely related compound, 9-ethyladenine.

Mechanistic Rationale

9-Ethyladenine serves as a foundational scaffold for a class of competitive antagonists targeting adenosine receptors (A1, A2A, A2B, and A3).[9][10] These G protein-coupled receptors (GPCRs) are integral to regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. The ethyl group at the N9-position is a key structural feature that allows the molecule to occupy the same binding site as the endogenous ligand, adenosine, but without activating the receptor, thereby blocking its downstream signaling.[9]

Given that this compound shares this critical N9-ethyl core, it is plausible that it also functions as a competitive antagonist. The acetate portion of the ester may influence its potency, selectivity across receptor subtypes, and pharmacokinetic properties.

Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical Gs-coupled A2A adenosine receptor signaling pathway and the proposed point of inhibition by an antagonist like this compound.

Caption: Proposed antagonism of the A2A adenosine receptor signaling pathway.

Experimental Validation Workflow

To test this hypothesis, a multi-step experimental approach is required. The workflow below provides a logical progression from initial binding assessment to functional confirmation.

Caption: Workflow for validating adenosine receptor antagonism.

Hypothesis II: Inhibition of Protein Synthesis

An alternative or potentially concurrent biological activity is the inhibition of protein synthesis. This hypothesis is derived from studies on other 9-substituted adenine derivatives that act as inhibitors at the ribosomal level.

Mechanistic Rationale

Research has shown that amino acid esters of 9-substituted adenine analogs can act as specific inhibitors of protein synthesis.[11] These molecules can function as mimics of the aminoacyl-tRNA's terminal adenosine (A76), entering the A-site of the ribosome. Like the well-known antibiotic puromycin, they can act as peptide acceptors, leading to the premature termination of the polypeptide chain. The resulting peptidyl-analog conjugate may remain bound to the ribosome, stalling protein synthesis.[11] this compound, while not an amino acid ester itself, shares the core 9-substituted adenine structure, suggesting it could interfere with the peptidyl transferase center of the ribosome.

Experimental Validation Workflow

An in vitro translation assay is the most direct method to test for inhibition of protein synthesis.

Caption: Workflow for investigating inhibition of protein synthesis.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key validation experiments.

Protocol 1: Competitive Radioligand Binding Assay (for Adenosine A2A Receptor)

-

Cell Culture & Membrane Preparation : Culture HEK293 cells stably expressing the human A2A adenosine receptor. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend membrane pellet in assay buffer.

-

Assay Setup : In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand (e.g., 2 nM final concentration of [³H]CGS 21680), and 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M). For non-specific binding, use a high concentration of a known A2A agonist (e.g., 10 µM NECA).

-

Incubation : Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification : Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay

-

Cell Culture : Seed HEK293 cells expressing the A2A receptor into 96-well plates and grow to confluence.

-

Assay Preparation : Wash cells with serum-free media and pre-incubate for 20 minutes with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

Antagonist Incubation : Add varying concentrations of this compound to the wells and incubate for 15 minutes.

-

Agonist Stimulation : Add a known A2A agonist (e.g., NECA at its EC₈₀ concentration) to all wells (except basal controls) and incubate for a further 20 minutes at 37°C.

-

Lysis and Detection : Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis : Plot the cAMP response against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Conclusion and Future Directions

This compound stands as an under-investigated molecule with significant potential for biological activity. While its documented role is that of a synthetic precursor, its structure strongly suggests two plausible and testable mechanisms of action: antagonism of adenosine receptors and inhibition of protein synthesis. The suppression of cytokinin activity due to the N9-substitution is a key deductive insight that focuses research efforts on more probable pathways in mammalian systems.[8]

The experimental workflows and protocols detailed in this guide provide a clear and robust framework for elucidating the true biological function of this compound. Successful validation of either hypothesis would position this compound as a valuable pharmacological tool or a lead for the development of novel therapeutics.

References

- Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168.

- Spíchal, L., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv.

- ResearchGate. (n.d.). Cytokinin types. Cytokinins are N⁶-derivatives of adenine either with... ResearchGate.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- Hluska, T., et al. (2023). Profiling of adenine-derived signaling molecules, cytokinins, in myotubes reveals fluctuations in response to lipopolysaccharide-induced cell stress. Physiological Reports, 11(23), e15870.

- Shour-sur-e-shor. (2024, March 6). Cytokinins-Structure, Discovery & Biosynthesis [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Krayevsky, A. A., et al. (1973). Amino acid esters of 9-(2',3'-dihydroxypropyl-1')-adenine are the specific inhibitors of protein synthesis on ribosomes. Molecular Biology Reports, 1(3), 173–178.

- Google Patents. (n.d.). CN102887899A - Novel chemical synthesis method for adenine. Google Patents.

- Google Patents. (n.d.). CN103709164A - Synthetic method for adenine. Google Patents.

- Nabavi, S. F., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical Biology, 50(8), 1044-1050.

- National Council of Educational Research and Training. (n.d.). Biomolecules Chapter 9. NCERT.

- Abulila, H. I., & Sabry, S. M. (2024). Investigating the Cytotoxicity and Safety Profile of 9,12-Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. Research Square.

- Journal of Chemical and Pharmaceutical Research. (2016). Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. JOCPR.

- Gao, L., et al. (2014). Antitumor Activities of Ethyl Acetate Extracts from Selaginella doederleinii Hieron In Vitro and In Vivo and Its Possible Mechanism. Evidence-Based Complementary and Alternative Medicine.

- Dhasmana, A., et al. (2021). Preclinical pharmacology studies of zingerone with special reference to potential therapeutic applications. Baishideng Publishing Group.

- Okpako, I. O., et al. (2023). Antiproliferative Activity of Ethyl Acetate Fraction of Euphorbia ingens against Prostate Cancer Cell Line: An in silico and in vitro Analysis. Scientific African, 22, e01943.

- Wikipedia. (n.d.). Adenosine triphosphate. Wikipedia.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 25477-96-7: this compound | CymitQuimica [cymitquimica.com]

- 3. ssgopalganj.in [ssgopalganj.in]

- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H11N5O2 | CID 688302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Amino acid esters of 9-(2',3'-dihydroxypropyl-1')-adenine are the specific inhibitors of protein synthesis on ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Heart of Adenine-Based Therapeutics: A Technical Guide to the Potential Applications of Ethyl Adenine-9-Acetate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the adenine scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. Its integral role in biological processes makes it a prime target for modification to create potent antiviral, anticancer, and immunomodulatory drugs.[1][2] This guide delves into the therapeutic potential stemming from a key, yet often overlooked, synthetic intermediate: Ethyl adenine-9-acetate . While not a therapeutic agent in its own right, its chemical structure makes it a versatile precursor for the synthesis of a diverse range of N9-substituted adenine derivatives with significant pharmacological promise.[3][4]

This document will explore the potential therapeutic applications of compounds derived from this compound, providing insights into their mechanisms of action and detailed experimental protocols for their evaluation. We will examine four primary areas of therapeutic interest: antiviral agents, adenosine receptor antagonists, Toll-like receptor 7 (TLR7) agonists, and AMP-activated protein kinase (AMPK) activators.

This compound: A Versatile Synthetic Precursor

This compound (CAS 25477-96-7) is an N9-alkylated derivative of adenine.[5] The presence of the ethyl acetate group at the N9 position provides a reactive handle for further chemical modifications, making it a valuable starting material for creating a library of novel adenine derivatives.[3][4] The N9 position is a frequent site of substitution in the design of nucleoside and non-nucleoside analogs, as modifications at this position can significantly influence the compound's interaction with biological targets.

The general synthetic utility of this compound lies in the ability to hydrolyze the ethyl ester to a carboxylic acid, which can then be coupled to other molecules, or to utilize the entire ethyl acetate moiety as a building block for more complex side chains. This flexibility allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Applications of this compound Derivatives

Antiviral Agents: Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral agents that are structurally similar to nucleotides but contain a stable phosphonate group instead of a phosphate group. This modification allows them to bypass the initial, often rate-limiting, phosphorylation step by viral or cellular kinases, leading to a broader spectrum of activity. Several approved antiviral drugs, such as tenofovir, adefovir, and cidofovir, belong to this class.

Derivatives of this compound can serve as precursors for the synthesis of novel ANPs. The ethyl acetate side chain can be chemically modified to introduce the phosphonomethoxyethyl (PME) or phosphonomethoxypropyl (PMP) moieties characteristic of many active ANPs.

Mechanism of Action: ANPs are converted intracellularly to their diphosphate metabolites, which then act as competitive inhibitors and/or chain terminators of viral DNA polymerases or reverse transcriptases. By mimicking the natural deoxynucleotide triphosphates, they are incorporated into the growing viral DNA chain, leading to the termination of replication.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[6][7]

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Semi-solid overlay (e.g., methylcellulose or agarose)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed a 6-well or 12-well plate with the host cells to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[7]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Adenosine Receptor Antagonists

Adenosine receptors are a family of G protein-coupled receptors (A₁, A₂A, A₂B, and A₃) that are involved in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Antagonists of these receptors have therapeutic potential for various conditions, such as Parkinson's disease, asthma, and cancer. The adenine scaffold is a common feature of many adenosine receptor antagonists.

N9-substituted adenine derivatives, which can be synthesized from this compound, have been shown to be potent and selective adenosine receptor antagonists. Modifications at the N9, C2, and N6 positions of the adenine ring are crucial for determining the affinity and selectivity for the different receptor subtypes.

Mechanism of Action: Adenosine receptor antagonists competitively bind to the adenosine receptors, blocking the binding of the endogenous ligand, adenosine. This prevents the activation of downstream signaling pathways, such as the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.[1]

Experimental Protocol: Radioligand Binding Assay for Adenosine A₁ Receptor

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[1][8]

Materials:

-

Cell membranes expressing the human adenosine A₁ receptor

-

Radioligand (e.g., [³H]DPCPX, a selective A₁ antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound

-

Non-specific binding control (e.g., a high concentration of an unlabeled A₁ antagonist)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the 50% inhibitory concentration (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Toll-like Receptor 7 (TLR7) Agonists

Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral infections. Activation of TLR7 triggers an innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. Small molecule agonists of TLR7 have therapeutic potential as vaccine adjuvants and for the treatment of viral infections and cancer.

Several classes of N9-substituted adenine derivatives have been identified as potent TLR7 agonists. The ethyl acetate group of this compound can be modified to introduce the side chains necessary for TLR7 activation.

Mechanism of Action: TLR7 agonists bind to the TLR7 receptor within the endosomes of immune cells, such as plasmacytoid dendritic cells. This binding initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7, resulting in the expression of genes encoding type I interferons and other cytokines.

Experimental Protocol: HEK-Blue™ TLR7 Reporter Assay

HEK-Blue™ TLR7 cells are a commercially available reporter cell line that expresses human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. This allows for the quantification of TLR7 activation by measuring SEAP activity.[9][10]

Materials:

-

HEK-Blue™ hTLR7 cells

-

HEK-Blue™ Detection medium

-

Test compound

-

Positive control (e.g., R848, a known TLR7 agonist)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate the plate for 16-24 hours.

-

SEAP Detection: Add HEK-Blue™ Detection medium to the wells.

-

Measurement: Measure the absorbance at 620-655 nm. The intensity of the color change is proportional to the level of SEAP activity, which in turn reflects the level of TLR7 activation.

-

Data Analysis: Plot the absorbance as a function of the test compound concentration to determine the half-maximal effective concentration (EC₅₀).

AMP-Activated Protein Kinase (AMPK) Activators

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes, obesity, and certain types of cancer.[11]

Recent studies have shown that N9-substituted adenine derivatives can act as AMPK activators.[12] The synthesis of such compounds can be envisioned starting from this compound.

Mechanism of Action: AMPK activators can work through various mechanisms, including allosteric activation by binding to the AMPK complex, or by inhibiting upstream phosphatases that inactivate AMPK. Activated AMPK phosphorylates a variety of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

Experimental Protocol: In Vitro AMPK Kinase Assay

This assay measures the ability of a compound to directly activate recombinant AMPK by quantifying the phosphorylation of a specific substrate.

Materials:

-

Recombinant human AMPK enzyme

-

AMPK substrate (e.g., SAMS peptide)

-

ATP (including a radiolabeled version, e.g., [γ-³²P]ATP)

-

Assay buffer

-

Test compound

-

Positive control (e.g., AMP)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: Combine the AMPK enzyme, substrate, ATP (with [γ-³²P]ATP), and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the reaction mixture to allow for substrate phosphorylation.

-

Stopping the Reaction: Spot the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Measurement: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Determine the level of AMPK activation by comparing the phosphorylation in the presence of the test compound to the basal activity. Plot the activation as a function of the compound concentration to determine the EC₅₀.

Data Presentation and Visualization

Table 1: Summary of Potential Therapeutic Applications and Evaluation Methods

| Therapeutic Application | Target | Mechanism of Action | Key Experimental Assay |

| Antiviral | Viral DNA Polymerase / Reverse Transcriptase | Chain termination of viral DNA synthesis | Plaque Reduction Assay |

| Neurological/Inflammatory | Adenosine Receptors (A₁, A₂A, A₂B, A₃) | Competitive antagonism of adenosine binding | Radioligand Binding Assay |

| Immunomodulation/Oncology | Toll-like Receptor 7 (TLR7) | Activation of innate immune responses | HEK-Blue™ TLR7 Reporter Assay |

| Metabolic Diseases/Oncology | AMP-activated Protein Kinase (AMPK) | Allosteric activation, promoting catabolism | In Vitro Kinase Assay |

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of acyclic nucleoside phosphonate (ANP) derivatives.

Caption: Experimental workflow for an adenosine receptor radioligand binding assay.

Caption: Simplified signaling pathway for TLR7 activation.

Conclusion

This compound represents a pivotal starting point for the development of a wide array of potential therapeutic agents. Its strategic N9-substitution allows for the facile synthesis of diverse chemical libraries targeting distinct biological pathways. The potential applications of its derivatives in antiviral, neurodegenerative, inflammatory, and metabolic diseases, as well as in oncology, underscore the importance of this chemical scaffold. This guide provides a foundational understanding and practical experimental frameworks for researchers to explore and unlock the full therapeutic potential of novel N9-substituted adenine derivatives. The continued exploration of compounds derived from this compound holds significant promise for the future of drug discovery.

References

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

- Abcam. (n.d.). MTT assay protocol.

- Benchchem. (2025). Application Notes and Protocols: Ampk-IN-6 In Vitro Kinase Assay.

- Benchchem. (2025). Application Notes and Protocols for AMPK Activator 11 in In Vitro Cell Culture Studies.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- ATCC. (n.d.).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Creative Biolabs. (n.d.).

- Biology LibreTexts. (2021). 6.6: Lab Procedures- Plaque Assay.

- Benchchem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.

- JoVE. (2022). Plaque Assays for Viral Concentration Determination by Overlay Systems | Protocol Preview.

- Promega Corporation. (n.d.). AMPK (A1/B1/G1) Kinase Assay.

- NCBI Bookshelf. (n.d.).

- PubMed Central. (n.d.). AMP-activated protein kinase (AMPK)

- PubMed Central. (n.d.). Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells.

- Scribd. (n.d.). Hek Blue Htlr7 Tds | PDF | Cell Culture | Growth Medium.

- InvivoGen. (n.d.). HEK-Blue™ TLR7.

- InvivoGen. (n.d.). Human TLR7 reporter HEK293 cells | HEK-Blue™ hTLR7.

- InvivoGen. (n.d.). Murine TLR7 reporter HEK293 cells | HEK-Blue™ mTLR7.

- PubMed. (2005). Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)

- PubMed. (2006).

- PubMed Central. (n.d.). In Vitro Methods to Study AMPK.

- MySkinRecipes. (n.d.).

- CymitQuimica. (n.d.).

- PubChem. (n.d.).

- ResearchGate. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy.

- PubMed Central. (n.d.). Sequence-dependent cleavage of DNA by alkylation with antisense oligodeoxyribonucleotides containing a 2-(N-iodoacetylaminoethyl)thio-adenine.

- SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine.

- PubMed Central. (n.d.). Acyclic nucleotide analogues: synthesis, antiviral activity and inhibitory effects on some cellular and virus-encoded enzymes in vitro.

- Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. (2015). PubMed.

- Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. (n.d.). PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. This compound [myskinrecipes.com]

- 4. CAS 25477-96-7: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H11N5O2 | CID 688302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. invivogen.com [invivogen.com]

- 10. invivogen.com [invivogen.com]

- 11. youtube.com [youtube.com]

- 12. invivogen.com [invivogen.com]

Ethyl Adenine-9-Acetate: A Technical Guide for a Promising Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl adenine-9-acetate is a synthetic nucleoside analog with a purine core structure, positioning it as a molecule of significant interest in the fields of antiviral and anticancer research. Its structural similarity to endogenous nucleosides allows for potential interaction with key cellular and viral enzymes, while the ethyl acetate moiety at the 9-position offers unique physicochemical properties that can influence its biological activity and metabolic fate. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential mechanisms of action, and detailed protocols for its evaluation as a therapeutic agent. By synthesizing current knowledge on related compounds and established experimental methodologies, this document serves as a foundational resource for researchers seeking to explore the full therapeutic potential of this promising nucleoside analog.

Introduction

Nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these compounds can competitively inhibit viral polymerases or be incorporated into nascent DNA or RNA chains, leading to chain termination and the cessation of replication.[1][2] this compound, a derivative of the purine base adenine, emerges as a compelling candidate for investigation within this class of therapeutic agents.[3] Its core structure, shared with the natural nucleoside adenosine, provides a basis for interaction with a variety of biological targets.[4] The ethyl acetate group at the 9-position of the adenine ring distinguishes it from naturally occurring nucleosides and other synthetic analogs, potentially conferring advantages in terms of cellular uptake, metabolic stability, and target specificity.[5] This guide will delve into the technical aspects of this compound, offering insights into its synthesis, plausible mechanisms of action, and the experimental frameworks required for its thorough evaluation.

Chemical Properties and Synthesis

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and drug development. These properties influence its solubility, stability, and ability to traverse cellular membranes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₅O₂ | [3] |

| Molecular Weight | 221.22 g/mol | [3] |

| IUPAC Name | ethyl 2-(6-amino-9H-purin-9-yl)acetate | [3] |

| CAS Number | 25477-96-7 | [3] |

| Melting Point | 224-228 °C | |

| Boiling Point | 443.1 °C | |

| XLogP3 | -0.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of adenine with an appropriate ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. The reaction is generally carried out in a polar aprotic solvent in the presence of a base to deprotonate the adenine, facilitating the nucleophilic attack on the electrophilic haloacetate.

General Synthetic Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Protocol: N-Alkylation of Adenine

-

Materials:

-

Adenine

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

-

Procedure:

-

To a stirred suspension of adenine (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in anhydrous DMF, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

Upon completion of the reaction (typically after 12-24 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

-

Combine the filtrate and washings and remove the DMF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Potential Mechanisms of Action

The therapeutic potential of this compound stems from its ability to act as a nucleoside analog, thereby interfering with fundamental cellular processes. Two primary mechanisms of action are proposed: inhibition of viral/cellular enzymes and antagonism of adenosine receptors.

Inhibition of Viral and Cellular Polymerases (Chain Termination)

As a nucleoside analog, this compound, after intracellular phosphorylation to its triphosphate form, can act as a competitive inhibitor of viral and cellular DNA and RNA polymerases.[6] Incorporation of the analog into a growing nucleic acid chain can lead to chain termination due to the absence of a 3'-hydroxyl group on the acyclic side chain, which is essential for the formation of the next phosphodiester bond.[1]

Caption: Proposed mechanism of action of this compound as a chain terminator.

Adenosine Receptor Antagonism

The parent compound, 9-ethyladenine, is a known competitive antagonist of adenosine receptors.[7] Derivatives of 9-ethyladenine have shown high affinity and selectivity for A1, A2A, and A3 adenosine receptor subtypes.[8] It is plausible that this compound, or its metabolites, may also exhibit antagonistic activity at these G protein-coupled receptors. By blocking the binding of endogenous adenosine, the compound could modulate downstream signaling pathways, which are implicated in a variety of physiological and pathological processes, including inflammation and neurotransmission.

Caption: Proposed mechanism of this compound as an adenosine receptor antagonist.

Therapeutic Potential and Experimental Evaluation

The dual potential mechanisms of action of this compound suggest its utility in both antiviral and anticancer applications. Rigorous experimental evaluation is necessary to validate these hypotheses and to quantify its therapeutic efficacy and safety profile.

Antiviral Activity

The evaluation of this compound as an antiviral agent requires a systematic approach, beginning with in vitro assays against a panel of clinically relevant viruses, particularly those that rely on RNA-dependent RNA polymerases or reverse transcriptases for replication.

Experimental Workflow for Antiviral Evaluation:

Caption: A stepwise workflow for the comprehensive antiviral evaluation of this compound.

Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that is toxic to host cells (CC50).[9]

-

Cell Seeding: Seed host cells (e.g., Vero, HeLa, MT-4) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of the compound that inhibits viral replication by 50% (EC50).

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value.

Anticancer Activity

The potential of this compound as an anticancer agent can be assessed through its effects on cancer cell proliferation, viability, and the induction of apoptosis.

Experimental Workflow for Anticancer Evaluation:

Caption: A streamlined workflow for the evaluation of the anticancer properties of this compound.

Protocol: Adenosine Receptor Binding Assay

This assay determines the affinity (Ki) of this compound for adenosine receptor subtypes.[10]

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the desired adenosine receptor subtype (e.g., HEK293-A1R).

-

Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]DPCPX for A1 receptors).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation and Filtration: Incubate to allow binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Metabolism and Pharmacokinetics

The in vivo efficacy and safety of this compound will be heavily influenced by its metabolic fate and pharmacokinetic profile. The ethyl ester group is susceptible to hydrolysis by cellular esterases, potentially releasing adenine-9-acetic acid and ethanol. The adenine moiety may be subject to deamination by adenosine deaminase or further metabolism by other purine metabolic enzymes.[11] Understanding the metabolic stability, absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.[5]

Conclusion

This compound stands as a nucleoside analog with considerable, yet largely unexplored, therapeutic potential. Its structural features suggest plausible mechanisms of action as both an inhibitor of viral and cellular polymerases and as a modulator of adenosine receptor signaling. The in-depth technical guide provided here outlines the foundational knowledge and experimental protocols necessary to systematically investigate these possibilities. Further research, particularly in generating specific antiviral and anticancer efficacy data, elucidating its precise mechanisms of action, and characterizing its pharmacokinetic profile, is warranted to fully realize the promise of this compound in drug discovery and development.

References

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- MySkinRecipes. (n.d.). This compound.

- Balzarini, J., Naesens, L., Herdewijn, P., Rosenberg, I., Holý, A., Pauwels, R., Baba, M., Johns, D. G., & De Clercq, E. (1989). Marked in vivo antiretrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine, a selective anti-human immunodeficiency virus agent.

- Balzarini, J., Hao, Z., Herdewijn, P., Johns, D. G., & De Clercq, E. (1991). Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound.

- Merta, A., Votruba, I., Jindrich, J., Holý, A., Cihlar, T., Rosenberg, I., Otova, B., & Hanzlik, J. (1992). Metabolic diversity and antiviral activities of acyclic nucleoside phosphonates. Antimicrobial Agents and Chemotherapy, 36(7), 1517–1525.

- Naesens, L., Balzarini, J., & De Clercq, E. (1994). The acyclic nucleoside phosphonates (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA), and 9-(2-phosphonylmethoxyethyl)adenine (PMEA) inhibit herpes simplex virus-1 replication in Vero cells. Antiviral Research, 23(1), 53-64.

- Palú, G., Gerna, G., & Calistri, A. (2001). Antiviral agents acting as DNA or RNA chain terminators. Antiviral Chemistry & Chemotherapy, 12(Suppl 1), 1-15.

- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.

- Klotz, K. N., Hessling, J., Hegler, J., Owman, C., Kull, B., Fredholm, B. B., & Lohse, M. J. (2003). 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(6), 629–634.

- Wu, M., El-Kattan, Y., Lin, T. H., Ghosh, A., Kumar, V. S., Kotian, P. L., Cheng, X., Bantia, S., Babu, Y. S., & Chand, P. (2005). Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1569–1585.

- Pinna, A., Pugliese, M., Fresu, M., Gessa, G. L., & Morelli, M. (2009). A new ethyladenine antagonist of adenosine A(2A) receptors: behavioral and biochemical characterization as an antiparkinsonian drug. Neuropharmacology, 56(5), 849–856.

- Bar-Yehuda, S., Stem, L., & Fishman, P. (2007). A2B adenosine receptor as a biological switch in the induction of apoptosis. Purinergic Signalling, 3(4), 405–411.

- Spallarossa, A., Schenone, S., Bruno, O., Ranise, A., Bondavalli, F., Barocelli, E., Ballabeni, V., Tognolini, M., & Impicciatore, M. (2004). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Il Farmaco, 59(11), 867–873.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688302, this compound.

- Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors.

- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.

- Zídek, Z., Anzenbacherová, E., & Anzenbacher, P. (2006). In vivo effects of antiviral acyclic nucleoside phosphonate 9-[2-(phosphonomethoxy)ethyl]adenine (adefovir) on cytochrome P450 system of rat liver microsomes. Toxicology Letters, 162(2-3), 133–139.

- American Society for Microbiology. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus.

- Plagemann, P. G., & Woffendin, C. (1989). Adenosine metabolism in human whole blood. Effects of nucleoside transport inhibitors and phosphate concentration. Biochemical Pharmacology, 38(19), 3179–3187.

- Hewlett, E. L., Gray, M. C., & Allietta, M. M. (2013). Amidate prodrugs of 9-[2-(phosphonomethoxy)ethyl]adenine as inhibitors of adenylate cyclase toxin from Bordetella pertussis. Antimicrobial Agents and Chemotherapy, 57(12), 5987–5994.

- Henion, G., Sutherland, E. W., & Posternak, T. (1967). Effects of Derivatives of Adenosine 3',5'-phosphate on Liver Slices and Intact Animals. Biochimica et Biophysica Acta (BBA) - General Subjects, 148(1), 106-113.

- Gunic, E., Amblard, F., & Schinazi, R. F. (2010). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 15(7), 4757-4770.

- te Velthuis, A. J., Arnold, J. J., & Cameron, C. E. (2010). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology, 1(1), 23-30.

- Martin, J. A., Bushnell, D. J., Duncan, I. B., Dunsdon, S. J., Hall, M. J., Machin, P. J., Merrett, J. H., Parkes, K. E., Roberts, N. A., & Thomas, G. J. (1990). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Antimicrobial Agents and Chemotherapy, 34(6), 1049–1054.

- Bressanelli, S., Tomei, L., Roussel, A., Incitti, I., Vitale, R. L., Mathieu, M., De Francesco, R., & Rey, F. A. (1999). Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase. Journal of Virology, 73(10), 8267-8276.

- Wen, Z. H. (2023). Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues (Master's thesis, China). Globe Thesis.

- de Oliveira, A. S., de Lacerda, R. B., & da Silva, J. B. P. (2016). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Mini-Reviews in Medicinal Chemistry, 16(11), 874-886.

- von Kleist, L., & Schütte, C. (2014). DNA-polymerization in the presence of chain terminating nucleoside analogs. PLoS ONE, 9(12), e115215.

- Balzarini, J., Naesens, L., Herdewijn, P., Rosenberg, I., Holý, A., Pauwels, R., Baba, M., Johns, D. G., & De Clercq, E. (1989). Marked in vivo antiretrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine, a selective anti-human immunodeficiency virus agent.

- Ma, C., & Wang, H. (2018). Effects of Mutagenic and Chain-Terminating Nucleotide Analogs on Enzymes Isolated from Hepatitis C Virus Strains of Various Genotypes. Journal of Virology, 92(15), e00547-18.

- D'Alonzo, D., Iannazzo, D., & Pistara, V. (2023). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. ACS Omega, 8(39), 35836-35846.